TH287

Description

TH287 is a potent and selective inhibitor of MutT Homolog 1 (MTH1/NUDT1), a nucleotide sanitization enzyme critical for cancer cell survival under oxidative stress. This compound induces oxidative DNA damage (e.g., 8-oxodG incorporation) and triggers apoptosis in cancer cells by disrupting the PI3K/AKT pathway and mitochondrial function . Despite its biochemical potency, this compound has poor pharmacokinetic (PK) properties, including rapid metabolism and instability, which limit its in vivo efficacy .

Propriétés

IUPAC Name |

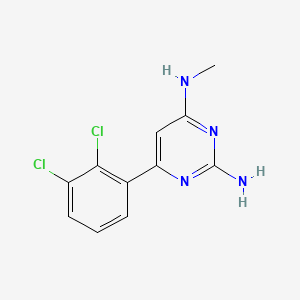

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCXPXBBITYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-30-6 | |

| Record name | TH-287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TH-287 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Triazine Core Formation

The triazine backbone likely originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor in heterocyclic synthesis. Sequential nucleophilic aromatic substitution (SNAr) reactions could introduce amine groups:

-

First substitution : Reaction with aqueous ammonia at 0–5°C to replace one chlorine atom.

-

Second substitution : Treatment with methylamine at 50–60°C to install the secondary amine.

Dichlorophenyl Substituent Installation

Friedel-Crafts alkylation or Suzuki-Miyaura coupling may attach the dichlorophenyl groups. For example:

Hydrochloride Salt Formation

Final protonation with hydrochloric acid yields the stable hydrochloride salt, enhancing solubility for biological assays:

Industrial-Scale Production Considerations

While academic-scale syntheses prioritize purity, industrial processes optimize cost and yield:

-

Batch Reactors : Multi-ton reactions under controlled pH and temperature.

-

Purification : Sequential chromatography (silica gel → reverse-phase HPLC) achieves >99% purity.

-

Quality Control : LC-MS/MS validates identity and quantifies residual solvents.

A representative workflow might include:

| Step | Parameters | Outcome |

|---|---|---|

| Triazine synthesis | 0–5°C, NH₃, THF | 85% yield |

| Phenyl coupling | Pd(PPh₃)₄, 80°C, 12 hours | 92% conversion |

| Salt formation | HCl gas, diethyl ether | 98% purity |

Analytical Validation Methods

LC-MS/MS Quantification

A validated method using an Ascentis Express RP-Amide C18 column and positive electrospray ionization (ESI+) achieves a linear range of 1–500 ng/mL for plasma samples. Key parameters:

Stability Profiling

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions confirm compound stability during storage.

Challenges and Optimization Strategies

-

Low Solubility : Nanoemulsion formulations using PEG-300 and Tween 80 improve bioavailability in murine models.

-

Byproduct Formation : Recrystallization from ethanol/water reduces impurities to <0.5%.

-

Scale-Up Risks : Exothermic reactions during chloride substitution require jacketed reactors with precise temperature control.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound est utilisé pour étudier le rôle de MTH1 dans la survie des cellules cancéreuses et pour développer de nouvelles thérapies contre le cancer.

Développement de radiotraceurs : This compound a été radiomarqué et utilisé comme radiotraceur pour imager l'activité de MTH1 dans les cellules cancéreuses.

Développement de médicaments : This compound sert de composé principal pour développer de nouveaux inhibiteurs de MTH1 et d'enzymes apparentées.

Études biologiques : This compound est utilisé pour étudier les fonctions biologiques de MTH1 et son rôle dans les réponses au stress oxydatif cellulaire.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de MTH1. Le composé se lie au site actif de MTH1, formant des liaisons hydrogène avec des acides aminés clés tels que Asn33 et Asp119. Cette liaison stabilise l'enzyme dans une conformation fermée, l'empêchant d'hydrolyser les nucléotides oxydés. En conséquence, les nucléotides oxydés s'accumulent dans les cellules cancéreuses, entraînant des dommages à l'ADN et la mort cellulaire.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

TH287 exhibits a high affinity for MTH1, with an IC50 value of approximately 2.2 nM in enzymatic assays, indicating its effectiveness in inhibiting the enzyme's activity . The compound selectively induces cytotoxic effects in various cancer cell lines, with reported IC50 values ranging from 0.8 to 3.06 µM . Notably, this compound functions by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Cancer Therapeutics

This compound has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer types, including gastric and glioblastoma cancers. In vivo studies indicate that this compound can suppress tumor development significantly by targeting MTH1 and disrupting critical cellular processes .

Case Study: Glioblastoma U251MG Cells

- Objective: Evaluate the binding affinity of this compound to MTH1 in live glioblastoma cells.

- Methodology: Saturation binding assays demonstrated a dissociation constant (Kd) of 1.97 ± 0.18 nM and a maximum binding capacity (Bmax) of 2676 ± 122 fmol/mg protein.

- Findings: this compound exhibited a higher affinity for MTH1 compared to other inhibitors like (S)-crizotinib (Ki: 153.90 ± 20.48 nM), confirming its potential as a therapeutic agent .

Imaging Applications

This compound has been radiolabeled with carbon-11 to evaluate its efficacy as a radiotracer for positron emission tomography (PET) imaging. This application is crucial for monitoring oxidative stress and DNA damage in tumors, which can serve as biomarkers for cancer progression and treatment response.

Case Study: MicroPET Imaging

- Objective: Investigate the biodistribution and uptake of [11C]this compound in mice.

- Methodology: MicroPET imaging was utilized to track the distribution of this compound across various organs.

- Findings: The study established the feasibility of using this compound as a radiotracer, providing insights into tumor metabolism and treatment efficacy .

Summary of Research Findings

Mécanisme D'action

TH287 exerts its effects by inhibiting the activity of MTH1. The compound binds to the active site of MTH1, forming hydrogen bonds with key amino acids such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, preventing it from hydrolyzing oxidized nucleotides. As a result, oxidized nucleotides accumulate in cancer cells, leading to DNA damage and cell death .

Comparaison Avec Des Composés Similaires

TH287 vs. TH588

- Mechanistic Similarities : Both this compound and TH588 inhibit MTH1 (IC₅₀: 0.8 nM for this compound; comparable for TH588) and induce G2/M phase arrest by disrupting microtubule polymerization at high concentrations (>30 µM) .

- Key Differences :

- Stability and Selectivity : TH588, a structural analog of this compound, exhibits improved metabolic stability and selectivity. For example, this compound’s blood concentration drops below detection limits within 4 hours post-injection (5 mg/kg), whereas TH588 maintains therapeutic levels longer .

- Dual Targeting : TH588 acts as both an MTH1 inhibitor and a microtubule-targeting agent, enhancing its anticancer effects by synergistically disrupting mitosis and oxidative stress responses .

- Clinical Progress : TH588 and its derivative TH1579 (Karonudib) have advanced to clinical trials due to their superior PK profiles .

This compound vs. (S)-Crizotinib

- Potency : this compound shows higher MTH1 affinity (Kᵢ: 3.04 nM) compared to (S)-crizotinib (Kᵢ: 153.9 nM) .

- Selectivity : Unlike (S)-crizotinib, which induces off-target cytotoxicity (e.g., ferroptosis inhibition unrelated to MTH1), this compound’s effects are more MTH1-specific at lower concentrations .

- Cellular Toxicity : At 30 µM, (S)-crizotinib kills 100% of U251MG cells, while this compound shows minimal cytotoxicity (88.93% cell viability) .

This compound vs. SCH51344 and Non-Cytotoxic Inhibitors

- Efficacy: this compound (EC₅₀: 699 nM in U2OS cells) outperforms non-cytotoxic MTH1 inhibitors (e.g., compound 5, EC₅₀: 8,048 nM) in reducing cancer cell viability .

- Mechanistic Divergence : Unlike SCH51344, which relies solely on MTH1 inhibition, this compound’s cytotoxicity involves dual mechanisms—MTH1 inhibition and microtubule disruption—debated to contribute to oxidative stress and mitotic arrest .

Key Research Findings and Controversies

Mechanism of Action

- MTH1 vs. Tubulin Targeting: Proteomic profiling clusters this compound with tubulin-targeting agents (e.g., nocodazole), suggesting microtubule effects .

- Oxidative Stress : this compound increases mitochondrial ROS, which is mitigated by antioxidants like MitoQ, linking its efficacy to oxidative damage .

In Vitro vs. In Vivo Discrepancies

- In Vitro Strength : this compound inhibits PI3K/AKT signaling and reduces tumor cell migration and proliferation in gastric cancer models (IC₅₀: 100 µM in CAL27 cells) .

- In Vivo Limitations : Rapid clearance (undetectable after 4 hours) and instability render this compound less effective in vivo compared to analogs like MA-24, which shows 61.8% tumor suppression vs. This compound’s 20.4% .

Data Tables

Table 1: Biochemical and Cellular Potency of MTH1 Inhibitors

| Compound | MTH1 IC₅₀ (nM) | Cell Viability EC₅₀ (nM) | Key Off-Target Effects |

|---|---|---|---|

| This compound | 0.8 | 699 (U2OS) | Microtubule disruption (>30 µM) |

| TH588 | ~0.8 | N/A | Microtubule disruption |

| (S)-Crizotinib | 153.9 | 30 µM (100% cell death) | Ferroptosis inhibition |

| Compound 5 | 0.043 | 8,048 (U2OS) | None reported |

Table 2: Pharmacokinetic Comparison

| Compound | Half-Life (In Vivo) | Blood-Brain Barrier Penetration | Clinical Stage |

|---|---|---|---|

| This compound | <4 hours | Yes (PET tracer potential) | Preclinical |

| TH588 | Prolonged | Limited data | Phase I/II |

| MA-24 | Longer than this compound | No | Preclinical |

Activité Biologique

TH287 is a potent inhibitor of the MTH1 protein, which plays a crucial role in the survival of cancer cells by preventing the accumulation of oxidative DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and significant research findings.

This compound primarily targets the MTH1 enzyme, which hydrolyzes oxidized nucleotides to prevent their incorporation into DNA. By inhibiting MTH1, this compound leads to increased levels of 8-oxo-dG (an oxidized form of guanine) in DNA, which is associated with oxidative stress and subsequent cell death. This mechanism is particularly relevant in cancer cells where MTH1 is often overexpressed, making them more susceptible to oxidative damage when MTH1 is inhibited .

Efficacy in Cancer Models

Table 1: Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | GCa cells | 2.2 | Induces apoptosis via PI3K/AKT signaling |

| Lung Cancer | H460 | 3.04 | Increases oxidative DNA damage |

| Melanoma | Patient-derived | - | Induces cell cycle arrest |

| HeLa Cells | HeLa | - | Disrupts microtubule networks |

Case Study: Gastric Cancer

In a study focusing on gastric cancer, this compound was shown to suppress tumor development by affecting the PI3K/AKT signaling pathway. The compound induced apoptosis and inhibited cell proliferation in gastric cancer cells, highlighting its potential as an anticancer agent .

Case Study: Lung Cancer

In lung cancer models (H460 and H522 cell lines), this compound not only induced apoptosis but also increased levels of oxidative DNA damage. This suggests that this compound could be an effective treatment option for lung cancers that exhibit resistance to conventional therapies .

Research Findings

Recent studies have provided substantial evidence regarding the biological activity and pharmacokinetics of this compound:

- Binding Affinity : this compound has a dissociation constant () of 1.97 ± 0.18 nM in glioblastoma cells (U251MG), indicating a high affinity for MTH1 .

- Inhibition Profile : The compound exhibits an IC50 value of 2.2 nM for inhibiting MTH1 hydrolase activity, outperforming other known inhibitors like (S)-crizotinib .

- Pharmacokinetics : In preclinical studies on mice, this compound demonstrated a half-life () of ≤3.5 hours with a maximum concentration () ranging from 0.82 to 338 μM depending on the administration route .

Q & A

Q. What is the primary mechanism of action of TH287 in cancer cells?

this compound selectively inhibits MutT homolog 1 (MTH1), an enzyme critical for cancer cell survival under oxidative stress. MTH1 sanitizes oxidized nucleotides (e.g., 8-oxo-dGTP) to prevent their incorporation into DNA, which would otherwise cause genomic instability. By blocking MTH1 (IC50 = 0.8 nM), this compound induces oxidative DNA damage, mitochondrial dysfunction, and apoptosis in cancer cells . Methodologically, this is validated via enzymatic assays (e.g., malachite green for measuring dGTP hydrolysis inhibition ) and cellular assays like γ-H2AX staining for DNA damage .

Q. What experimental models are used to evaluate this compound's antitumor efficacy?

Standard in vitro models include gastric cancer cell lines (BGC-823, SGC-7901) treated with this compound to assess proliferation (CCK-8 assays), apoptosis (flow cytometry with Annexin V/PI), migration (Transwell/scratch assays), and mitochondrial membrane potential (JC-1 staining) . In vivo models often use xenografts, but this compound's metabolic instability (short half-life) requires structural optimization (e.g., TH588) for robust in vivo testing .

Q. How is this compound's selectivity for MTH1 confirmed?

Selectivity is tested against related enzymes (MTH2, NUDT5, NUDT12, etc.) at 100 µM concentrations. This compound shows no significant inhibition of these off-target proteins, confirming specificity . Competitive binding assays (e.g., Lineweaver-Burk plots) further validate its mechanism as a competitive inhibitor with a Ki of 1.3 nM .

Advanced Research Questions

Q. How can contradictory data on this compound's cytotoxicity be resolved?

Discrepancies arise from cell type-specific responses and experimental conditions. For example, this compound induces apoptosis in gastric cancer cells but shows minimal cytotoxicity in U251MG glioblastoma cells at ≤30 µM . To resolve this, researchers should:

Q. What strategies improve this compound's metabolic stability for in vivo applications?

Structural analogs like TH588 (cyclopropyl-substituted derivative) enhance stability while retaining MTH1 inhibition. Key steps include:

- Rational drug design guided by molecular dynamics simulations .

- Pharmacokinetic profiling (e.g., plasma half-life, clearance rates).

- Co-administration with nanocarriers (e.g., IR820-Mn/TH287 nanocomposites for targeted delivery ).

Q. How does this compound synergize with photodynamic therapy (PDT)?

this compound enhances PDT efficacy by suppressing MTH1, which sensitizes cancer cells to oxidative damage. For example, IR820-Mn/TH287 nanocomposites generate ROS under laser irradiation, while this compound inhibits MTH1 to amplify DNA damage. Methodologically, this involves:

Methodological Considerations

Q. Why does this compound fail to induce cytotoxicity in some cancer models?

Possible explanations include:

- Redundant DNA repair pathways (e.g., base excision repair).

- Upregulation of antioxidant defenses (e.g., glutathione).

- Tumor microenvironment factors (hypoxia, pH). Future studies should map MTH1 dependency using CRISPR knockout models and transcriptomic profiling .

Q. What are unresolved questions about this compound's clinical potential?

- Long-term toxicity in normal cells with high oxidative stress (e.g., neurons).

- Biomarkers for patient stratification (e.g., MTH1 overexpression).

- Mechanisms of resistance in MTH1-independent cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.